

A Technical Guide to the Bioactive Compounds in Phellodendron amurense Bark

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Compound of Interest

Compound Name: *PHELLODENDRON AMURENSE*
BARK EXTRACT

Cat. No.: *B1170371*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendron amurense, commonly known as the Amur cork tree, is a plant whose bark has been a staple in traditional Chinese medicine for centuries. Modern scientific inquiry has identified a wealth of bioactive compounds within the bark, primarily isoquinoline alkaloids, but also including limonoids, phenolic acids, and flavonoids. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the core bioactive compounds found in Phellodendron amurense bark, their quantitative analysis, detailed experimental protocols for their study, and the key signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Bioactive Compounds in Phellodendron amurense Bark

The bark of Phellodendron amurense is a rich source of various bioactive molecules. The most prominent among these are the isoquinoline alkaloids, which are largely responsible for the bark's therapeutic effects. Other classes of compounds also contribute to its biological activity.

Key Bioactive Compound Classes:

- **Isoquinoline Alkaloids:** This is the most studied class of compounds in Phellodendron amurense bark. Key alkaloids include berberine, palmatine, jatrorrhizine, and phellodendrine. [1][2] Berberine, in particular, is a major active component with a wide range of pharmacological effects.[3][4]
- **Limonoids:** These are highly oxygenated triterpenoids that contribute to the bitter taste of the bark. Obacunone and limonin are notable examples found in Phellodendron amurense.[1][2]
- **Phenolic Acids and Flavonoids:** The bark also contains various phenolic compounds and flavonoids, which are known for their antioxidant properties.[3][4]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Phellodendron amurense bark can vary depending on factors such as the geographical origin, age of the tree, and the time of harvest. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark

Compound	Concentration Range (mg/g of dry bark)	Reference
Berberine	2.44 - 330	[5][6]
Palmatine	Not specified in retrieved results	
Jatrorrhizine	Not specified in retrieved results	
Phellodendrine	Not specified in retrieved results	

Note: The exceptionally high value for berberine (330 mg/g) was found in a specific extract where it constituted 33% of the extract's weight.[5] A more typical concentration in the raw bark is around 2.44 mg/g.[6]

Table 2: Quantitative Analysis of Phenolic Compounds in **Phellodendron amurense Bark Extract**

Compound	Concentration (mg/g of extract)	Reference
Gallic acid	0.10 ± 0.01	[6]
4-hydroxybenzoic acid	0.38 ± 0.03	[6]

Pharmacological Activities and Mechanisms of Action

The bioactive compounds in Phellodendron amurense bark exhibit a broad spectrum of pharmacological effects, making it a subject of interest for drug development.

Anti-inflammatory and Antioxidant Activity

Extracts of Phellodendron amurense bark have demonstrated significant anti-inflammatory and antioxidant properties.[3][7] These effects are largely attributed to the alkaloid content, particularly berberine. The mechanisms underlying these activities involve the modulation of key inflammatory signaling pathways.

Phellodendron amurense extract has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS).[8][9] Furthermore, it can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[8][9]

Anticancer Activity

A growing body of evidence supports the potential of **Phellodendron amurense bark extract** and its isolated compounds as anticancer agents.[10][11][12] Research has particularly focused on its efficacy against prostate and lung cancer.

In prostate cancer models, the bark extract has been shown to prevent the progression of tumors.[10][11] In lung cancer cells, both the extract and purified berberine have been found to

inhibit cell proliferation and induce G1 cell cycle arrest.[5]

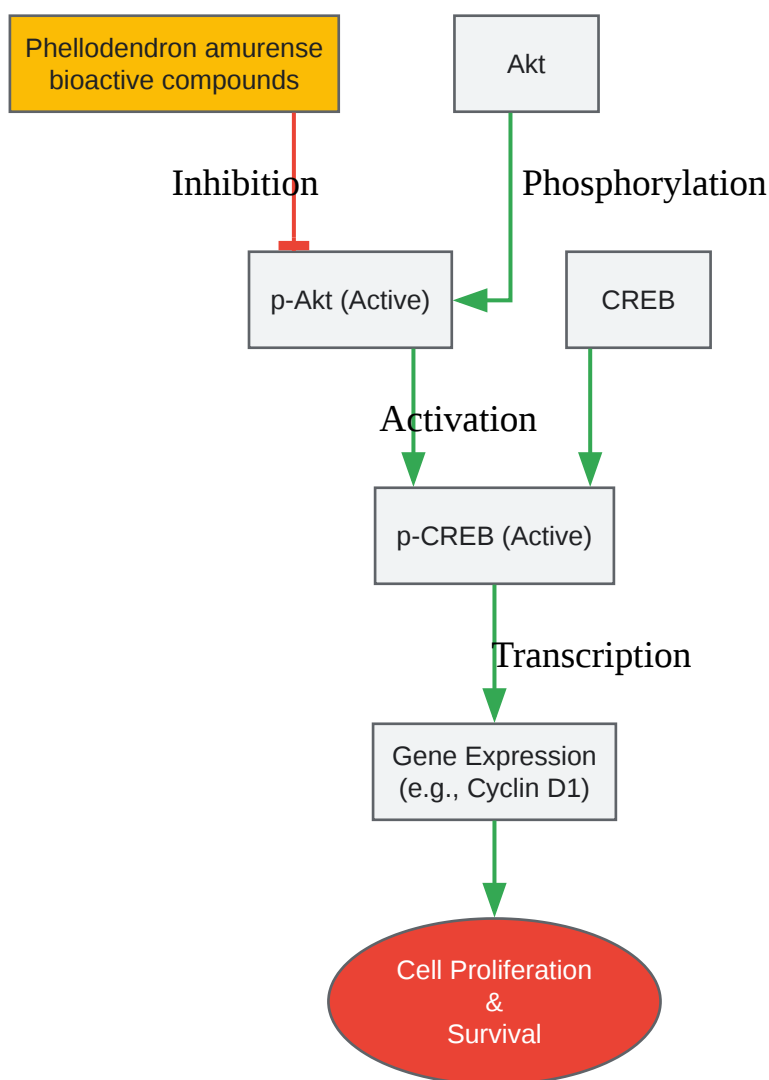
The anticancer effects are mediated through the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival, such as the Akt/CREB pathway.[3][5]

Key Signaling Pathways Modulated by Phellodendron amurense Compounds

The therapeutic effects of Phellodendron amurense bark's bioactive compounds are underpinned by their ability to modulate specific intracellular signaling pathways.

Inhibition of the Akt/CREB Signaling Pathway

The Akt/CREB signaling pathway is crucial for cell survival and proliferation, and its dysregulation is often observed in cancer. Bioactive compounds from Phellodendron amurense have been shown to inhibit this pathway.[3][5] By blocking the phosphorylation of Akt and the subsequent activation of the transcription factor CREB (cAMP response element-binding protein), these compounds can suppress the expression of genes that promote cell growth and survival, ultimately leading to an anti-tumor effect.

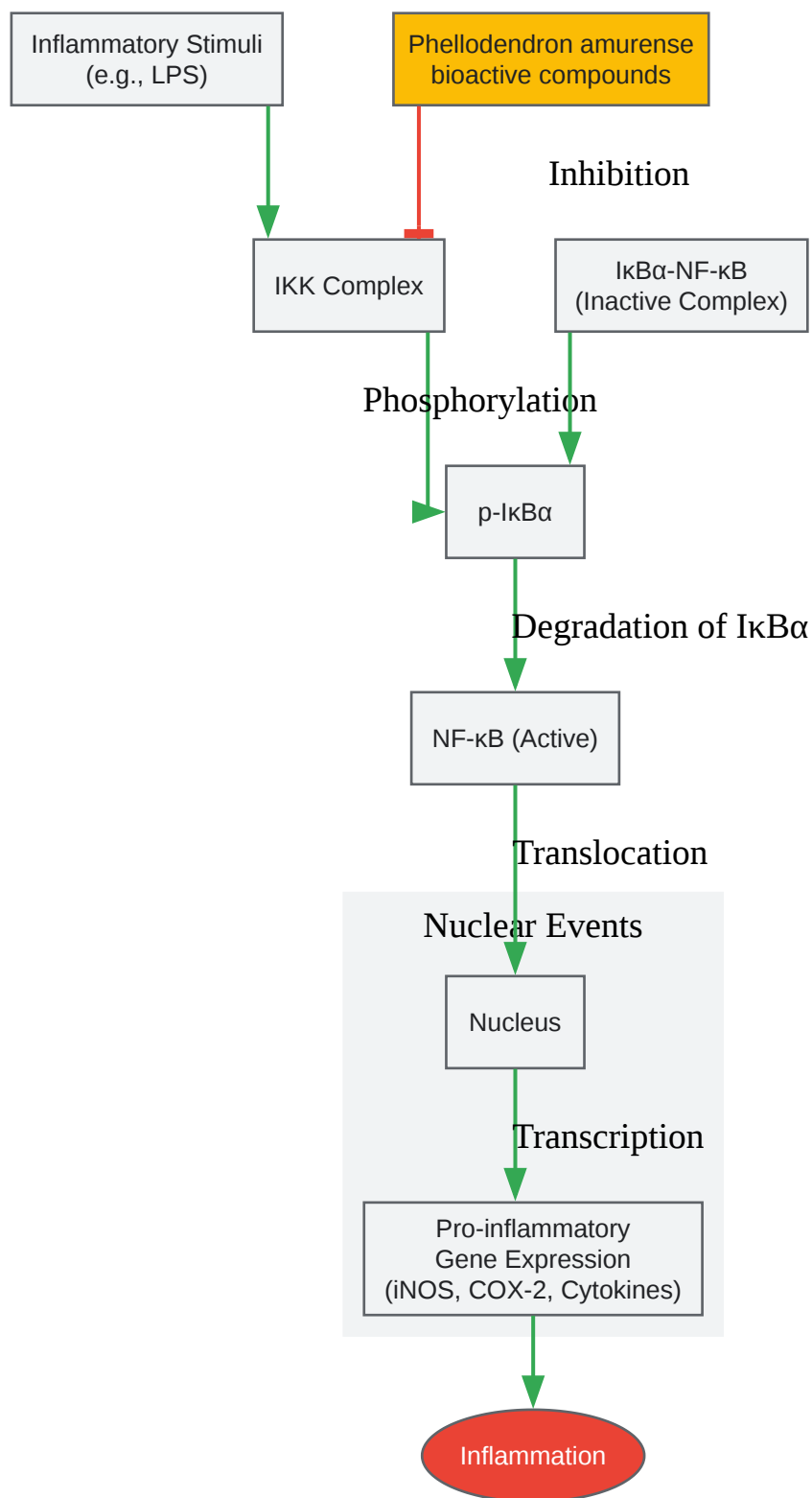


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Inhibition of the Akt/CREB signaling pathway.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B signaling pathway is a cornerstone of the inflammatory response. Its chronic activation is linked to various inflammatory diseases and cancer. Phellodendron amurense extract has been demonstrated to inhibit the activation of NF- κ B.[3][8] This is achieved by preventing the degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm. By stabilizing I κ B α , the translocation of NF- κ B to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2.



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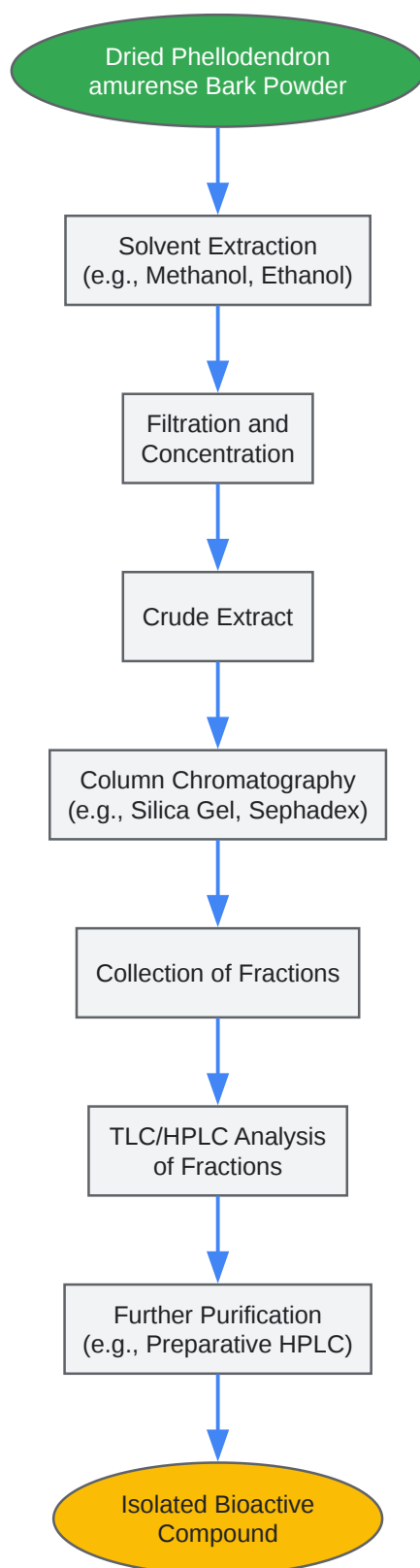
Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of compounds from *Phellodendron amurense* bark.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of bioactive compounds from *Phellodendron amurense* bark is outlined below.



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General workflow for extraction and isolation.

Protocol for Methanol Extraction:

- **Sample Preparation:** Air-dry the bark of *Phellodendron amurense* and grind it into a coarse powder.
- **Extraction:** Accurately weigh 3.0 g of the powdered bark and place it in a flask. Add 30 mL of methanol and soak the powder.
- **Reflux:** Perform methanol reflux for 30 minutes. Repeat the extraction process once more. [\[13\]](#)
- **Filtration and Concentration:** Combine the methanol extracts, filter them, and concentrate the filtrate under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) for Quantification of Berberine

Instrumentation and Conditions:

- **HPLC System:** An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 × 75 mm, 3.5 μm particle size). [\[5\]](#)
- **Mobile Phase:** A gradient of 20 mM phosphate buffer (A) and acetonitrile (B). [\[5\]](#)
 - 0 min: 80% A, 20% B
 - 6.5 min: 60% A, 40% B
 - 10 min: 80% A, 20% B
- **Flow Rate:** 1.0 mL/min. [\[5\]](#)
- **Column Temperature:** 25 °C. [\[5\]](#)
- **Detection Wavelength:** 343 nm. [\[5\]](#)
- **Injection Volume:** 10 μL. [\[13\]](#)

Standard and Sample Preparation:

- **Standard Stock Solution:** Prepare a stock solution of berberine standard by dissolving it in acetonitrile.[5]
- **Sample Solution:** Prepare the sample solution by dissolving the **Phellodendron amurense bark extract** in an appropriate solvent (e.g., DMSO).[5]
- **Calibration Curve:** Prepare a series of standard solutions of known concentrations by diluting the stock solution. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
- **Quantification:** Inject the sample solution into the HPLC system. Determine the peak area of berberine in the sample chromatogram and calculate the concentration using the calibration curve.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay is used to evaluate the anti-inflammatory activity of the extract by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

- **Cell Culture:** Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of the **Phellodendron amurense bark extract** for 1-2 hours.
- **Stimulation:** Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with untreated cells and a group treated with LPS only.

- **NO Measurement:** After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[6]
- **Data Analysis:** Calculate the percentage of NO inhibition by the extract compared to the LPS-only treated group.

In Vitro Anticancer Assay: Cell Proliferation (MTS) Assay

This assay assesses the effect of the extract on the proliferation of cancer cells (e.g., A549 lung cancer cells).[5]

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a low density and allow them to attach overnight.
- **Treatment:** Treat the cells with different concentrations of the **Phellodendron amurense bark extract** or isolated compounds (e.g., berberine). Include a vehicle-treated control group.
- **Incubation:** Incubate the cells for a specified period (e.g., 5 days).
- **MTS Assay:** At the end of the incubation period, add MTS reagent to each well and incubate for a few hours according to the manufacturer's instructions. The MTS reagent is converted to a colored formazan product by viable cells.
- **Measurement:** Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each treatment group compared to the control.

Conclusion

The bark of *Phellodendron amurense* is a valuable natural resource containing a diverse array of bioactive compounds with significant therapeutic potential. The isoquinoline alkaloids,

particularly berberine, are key contributors to its anti-inflammatory, antioxidant, and anticancer properties. The modulation of critical signaling pathways such as Akt/CREB and NF- κ B provides a molecular basis for these pharmacological effects. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel therapeutic agents from this promising medicinal plant. Further research is warranted to fully elucidate the synergistic effects of the various compounds within the bark extract and to translate these preclinical findings into clinical applications.

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